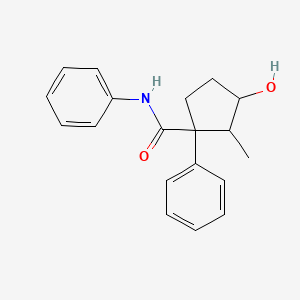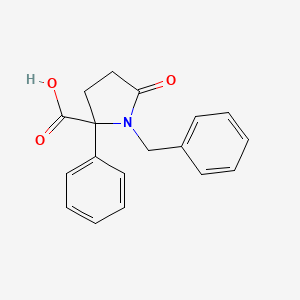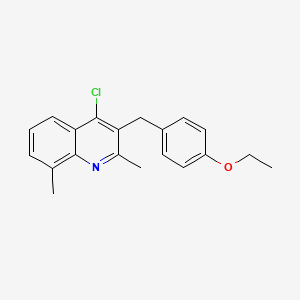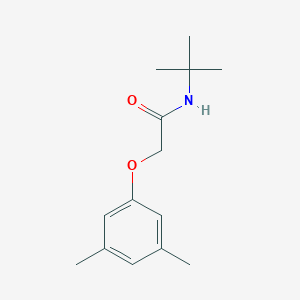![molecular formula C19H19Cl2N3O4 B3881064 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3881064.png)
1-[2-(2,4-dichlorophenoxy)propanoyl]-4-(4-nitrophenyl)piperazine
Descripción general
Descripción
1-[2-(2,4-dichlorophenoxy)propanoyl]-4-(4-nitrophenyl)piperazine, commonly known as DPP, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
DPP acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), which means it inhibits the reuptake of these neurotransmitters in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can improve mood and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
DPP has been shown to have a number of biochemical and physiological effects, including increased levels of serotonin and norepinephrine in the brain, improved mood, and reduced symptoms of depression and anxiety. It has also been shown to have potential anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPP in lab experiments is its potent inhibitory effects on the reuptake of serotonin and norepinephrine, which makes it a valuable tool for studying the effects of these neurotransmitters on behavior and physiology. However, one limitation of using DPP is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DPP, including further studies on its potential use in the treatment of depression and anxiety disorders, as well as its potential anti-inflammatory and antioxidant effects. Additionally, there is a need for further studies on the potential toxicity of DPP and its effects on various organ systems. Finally, there is a need for the development of more selective and potent SNRIs based on the structure of DPP.
Conclusion:
In conclusion, DPP is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It acts as a selective serotonin and norepinephrine reuptake inhibitor and has been shown to have a number of biochemical and physiological effects. While it has several advantages for use in lab experiments, its potential toxicity should be taken into consideration. Further research is needed to fully understand the potential benefits and limitations of DPP.
Aplicaciones Científicas De Investigación
DPP has been extensively studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potent inhibitory effects on the reuptake of serotonin and norepinephrine, making it a potential candidate for the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O4/c1-13(28-18-7-2-14(20)12-17(18)21)19(25)23-10-8-22(9-11-23)15-3-5-16(6-4-15)24(26)27/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQJWBVGQYKEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-benzyl-4-imino-1,4,5,6,7,8-hexahydro-2H-pyrido[4',3':4,5]thieno[2,3-d][1,3]thiazine-2-thione](/img/structure/B3880982.png)
![4-benzyl-1-(ethylthio)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3880991.png)
![ethyl 2-{[(allylamino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3881005.png)
![4-cyclohexyl-1-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3881026.png)

![7H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5-amine](/img/structure/B3881038.png)

![3-(4-methylphenyl)-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3881040.png)
![ethyl 2-amino-2',2'-dimethyl-2',3',4,5',6',7-hexahydro-5H-spiro[1-benzothiophene-6,4'-pyran]-3-carboxylate](/img/structure/B3881048.png)
![3-[1-(4-propoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B3881056.png)



![3-[(1-adamantylcarbonyl)hydrazono]-N-(2-phenylethyl)butanamide](/img/structure/B3881092.png)
